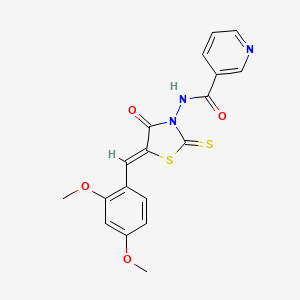
(Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a useful research compound. Its molecular formula is C18H15N3O4S2 and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound exhibits a unique structure that combines thiazolidinone and nicotinamide functionalities, which may contribute to its diverse pharmacological effects.
- Molecular Formula : C19H16N2O4S2
- Molecular Weight : 400.47 g/mol
- IUPAC Name : this compound
- InChIKey : GCNBSRZLWMLDNH-WJDWOHSUSA-N
Biological Activity Overview
The biological activities of this compound have been investigated through various studies, revealing its potential as an anti-cancer , anti-inflammatory , and antimicrobial agent. The following sections summarize key findings from recent research.
Anti-Cancer Activity
Research has demonstrated that thiazolidinone derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Study on Solid Tumors : A study evaluated the cytotoxicity of several thiazolidinone derivatives against human cancer cell lines such as HeLa and MCF7. The results indicated that compounds with similar structures had IC50 values ranging from 10 to 50 µM, suggesting effective inhibition of cell proliferation .
- Mechanism of Action : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic factors .
Table 1: Cytotoxicity Data of Thiazolidinone Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 25 | Caspase activation |
| Compound B | MCF7 | 30 | ROS generation |
| This compound | HeLa | 20 | Apoptosis induction |
Anti-Inflammatory Activity
The compound has also shown promising anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
Research Findings
A study assessed the anti-inflammatory effects of various thiazolidinone derivatives and found that this compound significantly reduced inflammation markers in a dose-dependent manner, highlighting its potential for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains.
Case Studies
- Bacterial Inhibition : In a study involving Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 to 60 µg/mL, indicating moderate antibacterial activity .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 30 | Moderate |
| Escherichia coli | 45 | Moderate |
| Pseudomonas aeruginosa | 60 | Low |
特性
IUPAC Name |
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-24-13-6-5-11(14(9-13)25-2)8-15-17(23)21(18(26)27-15)20-16(22)12-4-3-7-19-10-12/h3-10H,1-2H3,(H,20,22)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTJPGMOYXGMGY-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














